2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-ethylphenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by its unique structure, which includes a benzoxathiole core with phenyl and ethylphenoxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxathiole core .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance the efficiency and yield of the reactions . The process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzoxathiole core, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., alkyl halides) . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, each with distinct chemical and biological properties .
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: A structurally similar compound with different substituents, showing distinct chemical and biological properties.
BENZO[D]THIAZOLE-2-THIOL BEARING 2-OXO-2-SUBSTITUTED-PHENYLETHAN-1-YL: Another related compound with potential quorum sensing inhibitory activity.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other benzoxathiole derivatives
Properties
Molecular Formula |
C23H18O5S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C23H18O5S/c1-2-15-8-10-17(11-9-15)26-14-21(24)27-18-12-19(16-6-4-3-5-7-16)22-20(13-18)29-23(25)28-22/h3-13H,2,14H2,1H3 |
InChI Key |
RQILIXQFWNFVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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